molecular formula C14H19N5O6 B13127795 (((4-Nitrobenzyl)oxy)carbonyl)arginine

(((4-Nitrobenzyl)oxy)carbonyl)arginine

Cat. No.: B13127795
M. Wt: 353.33 g/mol
InChI Key: AMKFUKMKVGMLAK-UHFFFAOYSA-N
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Description

(((4-Nitrobenzyl)oxy)carbonyl)arginine is a chemical compound that features a nitrobenzyl group attached to the arginine amino acid through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-Nitrobenzyl)oxy)carbonyl)arginine typically involves the protection of the arginine amino group with a 4-nitrobenzyl carbamate group. This can be achieved through a reaction between arginine and 4-nitrobenzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(((4-Nitrobenzyl)oxy)carbonyl)arginine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The carbamate group can be cleaved under acidic or basic conditions to release arginine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of (((4-Aminobenzyl)oxy)carbonyl)arginine.

    Substitution: Release of free arginine and 4-nitrobenzyl alcohol.

Scientific Research Applications

(((4-Nitrobenzyl)oxy)carbonyl)arginine has several applications in scientific research:

    Chemistry: Used as a protecting group for arginine in peptide synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (((4-Nitrobenzyl)oxy)carbonyl)arginine involves the cleavage of the carbamate group under specific conditions, releasing arginine. The nitrobenzyl group can also undergo reduction to form an amino group, which can interact with biological targets. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (((4-Nitrobenzyl)oxy)carbonyl)phenylalanine
  • (((2-Nitrobenzyl)oxy)carbonyl)arginine
  • (((4-Aminobenzyl)oxy)carbonyl)arginine

Uniqueness

(((4-Nitrobenzyl)oxy)carbonyl)arginine is unique due to its specific combination of a nitrobenzyl group and arginine, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in peptide synthesis and drug delivery systems.

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-[(4-nitrophenyl)methoxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O6/c15-13(16)17-7-1-2-11(12(20)21)18-14(22)25-8-9-3-5-10(6-4-9)19(23)24/h3-6,11H,1-2,7-8H2,(H,18,22)(H,20,21)(H4,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKFUKMKVGMLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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